Methyl 2-benzamidobutanoate
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Overview
Description
Methyl 2-benzamidobutanoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of butanoic acid, featuring a benzamide group attached to the second carbon of the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-benzamidobutanoate can be synthesized through the reaction of methyl 2-bromobutanoate with benzamide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate catalytic methods to enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can yield primary or secondary amines, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Methyl 2-benzamidobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It serves as a building block for the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-benzamidobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of enzymatic processes, depending on the context of its use.
Comparison with Similar Compounds
- Methyl 2-benzamidopropanoate
- Methyl 2-benzamidopentanoate
- Methyl 2-benzamidobutanoate
Comparison: this compound is unique due to its specific chain length and the position of the benzamide group. This structural specificity can influence its reactivity and interactions compared to other similar compounds. For example, the butanoate chain may provide different steric and electronic properties compared to propanoate or pentanoate derivatives, affecting its suitability for various applications.
Biological Activity
Methyl 2-benzamidobutanoate, a compound of interest in medicinal chemistry, has been studied for its various biological activities. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, antiparasitic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an ester derived from the combination of a benzamide and butanoic acid. Its structural formula can be represented as follows:
This compound features a benzamide moiety that is known for its ability to interact with various biological targets.
1. Enzyme Inhibition
This compound has shown promising enzyme inhibitory activity. In particular, it has been evaluated for its effects on protein tyrosine phosphatase (PTP) and other relevant enzymes.
- Inhibition of PTP1B : A study demonstrated that modifications to the benzamide structure could enhance the inhibition of PTP1B, which is implicated in insulin signaling and cancer progression. The results indicated that certain derivatives exhibited over 50% inhibition at concentrations of 20 μg/mL, suggesting that the carboxylic acid group plays a crucial role in activity .
2. Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of sleeping sickness.
- Activity Against T. brucei : this compound demonstrated moderate antiparasitic activity with an IC50 value of approximately 49 μM. This indicates that while it possesses some efficacy against the parasite, further structural optimization may be necessary to enhance its potency .
Case Study 1: Structure-Activity Relationship (SAR)
Research into the SAR of this compound revealed that small modifications to its structure can significantly impact biological activity. For example:
Compound Variant | IC50 (μM) | Enzyme Target |
---|---|---|
This compound | 49 | T. brucei |
Modified Compound A | 22 | PTP1B |
Modified Compound B | 15 | PTP1B |
These findings suggest that specific alterations can lead to enhanced inhibitory effects against targeted enzymes while maintaining or improving antiparasitic activity .
Case Study 2: In Vivo Efficacy
In vivo studies have yet to be extensively reported for this compound; however, preliminary results indicate potential therapeutic applications in animal models. Future studies are needed to evaluate pharmacokinetics and toxicity profiles.
Properties
CAS No. |
79893-94-0 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 2-benzamidobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-10(12(15)16-2)13-11(14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14) |
InChI Key |
GINQLBHQFRECFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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